molecular formula C6H10ClNO4S B13839659 (4R)-1,3-Thiazinane-2,4-dicarboxylic acid hydrochloride

(4R)-1,3-Thiazinane-2,4-dicarboxylic acid hydrochloride

Cat. No.: B13839659
M. Wt: 227.67 g/mol
InChI Key: SKUXUBUSAYNUAP-XPTOHWELSA-N
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Description

(4R)-1,3-Thiazinane-2,4-dicarboxylic acid hydrochloride is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-1,3-Thiazinane-2,4-dicarboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a dicarboxylic acid derivative with a thiol and an amine in the presence of a catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of the thiazinane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(4R)-1,3-Thiazinane-2,4-dicarboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazinane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted thiazinane derivatives. These products can have different properties and applications based on their chemical structure.

Scientific Research Applications

(4R)-1,3-Thiazinane-2,4-dicarboxylic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (4R)-1,3-Thiazinane-2,4-dicarboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4R)-1,3-Thiazinane-2,4-dicarboxylic acid hydrochloride is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms

Properties

Molecular Formula

C6H10ClNO4S

Molecular Weight

227.67 g/mol

IUPAC Name

(4R)-1,3-thiazinane-2,4-dicarboxylic acid;hydrochloride

InChI

InChI=1S/C6H9NO4S.ClH/c8-5(9)3-1-2-12-4(7-3)6(10)11;/h3-4,7H,1-2H2,(H,8,9)(H,10,11);1H/t3-,4?;/m1./s1

InChI Key

SKUXUBUSAYNUAP-XPTOHWELSA-N

Isomeric SMILES

C1CSC(N[C@H]1C(=O)O)C(=O)O.Cl

Canonical SMILES

C1CSC(NC1C(=O)O)C(=O)O.Cl

Origin of Product

United States

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